2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one
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Overview
Description
2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a potential candidate for various biological activities and therapeutic applications.
Mechanism of Action
Target of Action
The primary target of the compound 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
The compound this compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cells .
Biochemical Pathways
The compound this compound affects the CDK2/cyclin A2 pathway . The inhibition of CDK2 disrupts the normal progression of the cell cycle, leading to cell death .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . This is achieved by inducing apoptosis in cells, thereby preventing the growth of cancerous cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one typically involves multistep reactions. One common approach includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the synthesis might start with the preparation of a pyrido[1,2-a]pyrimidine intermediate, which is then reacted with a suitable triazinoindazole derivative under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in enzyme inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and is also used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
What sets 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one apart is its unique combination of multiple heterocyclic rings, which can confer distinct biological activities and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c25-16-9-12(20-15-7-3-4-8-22(15)16)10-23-18(26)17-13-5-1-2-6-14(13)21-24(17)11-19-23/h3-4,7-9,11H,1-2,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXSOQRKTAHFBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=NN(C(=O)C3=C2C1)CC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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